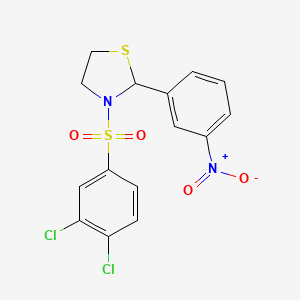
3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine, also known as DNTT, is a compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of thiazolidine compounds, which are known to possess a wide range of biological activities.
作用機序
The mechanism of action of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. For example, 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. In addition, 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been found to activate the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been found to have a wide range of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been found to increase the expression of genes involved in glucose metabolism and to improve insulin sensitivity. Furthermore, 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been shown to protect against oxidative stress and to reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine in lab experiments is its high potency. This allows researchers to use lower concentrations of the compound, which can reduce the risk of side effects. In addition, 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been found to be relatively stable and easy to handle. However, one of the limitations of using 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine. One area of interest is the development of novel analogs of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine that may have improved pharmacological properties. In addition, further studies are needed to elucidate the precise mechanism of action of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine and to identify the specific signaling pathways that are modulated by the compound. Furthermore, clinical trials are needed to evaluate the safety and efficacy of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine in humans. Overall, the potential therapeutic applications of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine make it an exciting area of research with many opportunities for future discoveries.
合成法
The synthesis of 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3-nitrobenzaldehyde in the presence of a base such as triethylamine. The resulting product is then treated with thiosemicarbazide to form the thiazolidine ring. The final compound is obtained after purification by column chromatography.
科学的研究の応用
3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, 3-((3,4-Dichlorophenyl)sulfonyl)-2-(3-nitrophenyl)thiazolidine has been found to have neuroprotective effects and to be effective in the treatment of Alzheimer's disease.
特性
IUPAC Name |
3-(3,4-dichlorophenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4S2/c16-13-5-4-12(9-14(13)17)25(22,23)18-6-7-24-15(18)10-2-1-3-11(8-10)19(20)21/h1-5,8-9,15H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDBTMXCOQQIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

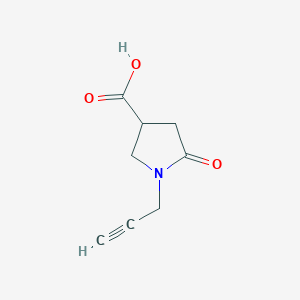
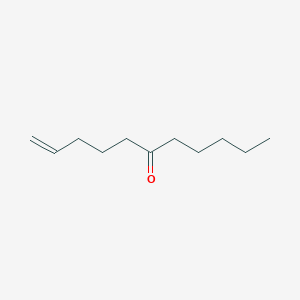
![3,4-dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2908134.png)
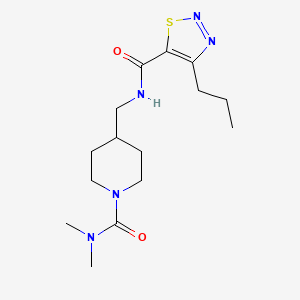
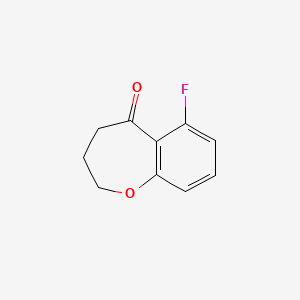
![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]but-2-enamide](/img/structure/B2908138.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2908139.png)
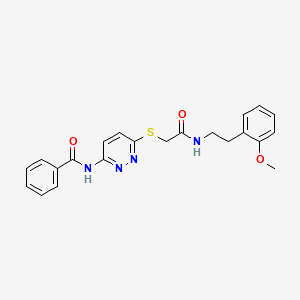
![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2908144.png)
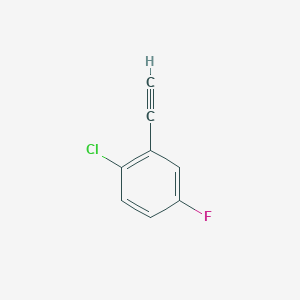
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2908149.png)
![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2908150.png)
![2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2908151.png)
![3-[(2S)-Oxolan-2-yl]propan-1-amine;hydrochloride](/img/structure/B2908152.png)